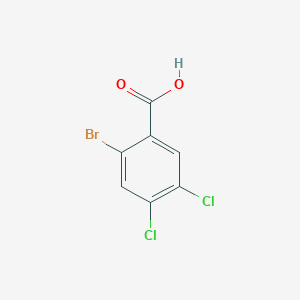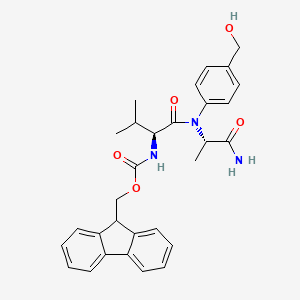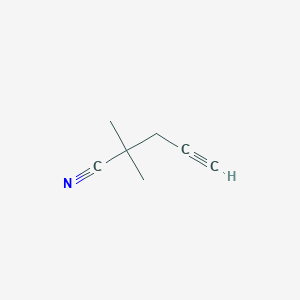![molecular formula C12H22ClN3O3 B14033373 2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrrolo[1,2-a]pyrazines
- Imidazole-containing compounds
Uniqueness
What sets 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22ClN3O3 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-(8a-methyl-3-oxo-5,6,7,8-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl)-2,2-dimethylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N3O3.ClH/c1-11(2,9(16)17)7-14-8-12(3)6-13-4-5-15(12)10(14)18;/h13H,4-8H2,1-3H3,(H,16,17);1H |
InChI Key |
HZRXAMHYIQXNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCCN1C(=O)N(C2)CC(C)(C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)


![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)


![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)

